

# In-depth Technical Guide: The Structure-Activity Relationship of CL-55 Analogs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This document provides a comprehensive analysis of the structure-activity relationships (SAR) of chemical analogs related to the compound designated as **CL-55**. Initial investigations revealed conflicting information regarding the identity and mechanism of action of **CL-55**. The CAS Number 1370706-59-4, previously associated with a purported undecaprenyl phosphate (C55-P) targeting antibiotic referred to as "**CL-55**", is correctly assigned to N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide, also known as fluorothiazinon.[1][2][3][4][5][6] This compound is an inhibitor of the type three secretion system (T3SS) in Chlamydia trachomatis.[2]

This guide will therefore focus on the established identity of **CL-55** (fluorothiazinon) and its known mechanism of action. Due to the limited publicly available data on a wide range of "**CL-55** analogs" and their quantitative SAR, this document will primarily detail the mechanism of action of fluorothiazinon and the broader context of its therapeutic target. Information on the SAR of undecaprenyl phosphate targeting antibiotics is also presented to address the initial query, although this is a separate class of compounds.

## The True Identity of CL-55: A Chlamydia trachomatis T3SS Inhibitor



The compound with CAS Number 1370706-59-4, commercially available under the name **CL-55**, is N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide.[1][2][4] Its primary identified biological activity is the inhibition of the type three secretion system of Chlamydia trachomatis, which is essential for the delivery of bacterial effector molecules into host cells.[2] By blocking this system, **CL-55** can ameliorate infection and inflammation in animal models.[2]

Table 1: Physicochemical Properties of CL-55 (fluorothiazinon)

| Property          | Value                                                                                                         | Reference    |
|-------------------|---------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 1370706-59-4                                                                                                  | [1][2][3][4] |
| Molecular Formula | C19H17F2N3O4S                                                                                                 | [2]          |
| Molecular Weight  | 421.42 g/mol                                                                                                  | [2]          |
| IUPAC Name        | N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-4,5-dihydro-1,3,4-thiadiazine-2-carboxamide | [1]          |

### **Mechanism of Action of CL-55 (fluorothiazinon)**

The therapeutic potential of **CL-55** lies in its ability to inhibit the bacterial type three secretion system. This complex molecular machinery acts as a "nanosyringe" to inject bacterial proteins (effectors) directly into the cytoplasm of host cells. These effectors manipulate host cell functions to favor bacterial survival, replication, and dissemination.





Click to download full resolution via product page

Diagram of CL-55's mechanism of action on the T3SS.

# Structure-Activity Relationship of Undecaprenyl Phosphate (C55-P) Targeting Antibiotics

While **CL-55** does not target C55-P, the initial query warrants a discussion on this important class of antibiotics. Undecaprenyl phosphate is a lipid carrier essential for the biosynthesis of the bacterial cell wall.[7][8] Antibiotics that target C55-P can disrupt this process, leading to cell death.

These antibiotics, which include lipopeptides like amphomycin and aspartocin D, have a dual mechanism of action:

- Sequestration of C55-P: They bind to free C55-P on the bacterial membrane, preventing its recycling for further rounds of cell wall synthesis.
- Inhibition of C55-P Flippase (UptA): Some can directly interact with and inhibit UptA, the enzyme responsible for translocating C55-P across the membrane.[9][10][11][12][13]





Click to download full resolution via product page

Mechanism of C55-P targeting antibiotics.

Due to the lack of public SAR data for analogs of **CL-55** (fluorothiazinon), a quantitative analysis is not possible at this time. Research in this area is ongoing, and future publications may shed more light on how modifications to the fluorothiazinon scaffold affect its activity against the Chlamydia trachomatis T3SS.

## **Experimental Protocols**

## General Method for UptA-Ligand Interaction Studies by Native Mass Spectrometry

This protocol is representative of methods used to study the interactions of C55-P targeting antibiotics with the UptA flippase.

Objective: To determine the binding affinity of ligands (e.g., C55-P, antibiotics) to the UptA protein.

Materials:



- · Purified UptA protein from Bacillus subtilis
- Undecaprenyl phosphate (C55-P)
- Test antibiotics (e.g., amphomycin, aspartocin D)
- Ammonium acetate buffer
- LDAO detergent

#### Procedure:

- Protein Preparation: The gene encoding UptA is cloned and expressed in E. coli. The protein is then purified using affinity chromatography.[14]
- Sample Preparation: Purified UptA is buffer-exchanged into an ammonium acetate solution containing a mild detergent like LDAO to maintain protein stability and native conformation.
   [10][14]
- Ligand Titration: The ligand (C55-P or antibiotic) is titrated into the UptA solution at various concentrations.[10]
- Mass Spectrometry Analysis: The samples are introduced into a mass spectrometer under native conditions (i.e., conditions that preserve non-covalent interactions). The resulting mass spectra show peaks corresponding to the apo (unbound) protein and the protein-ligand complex.
- Data Analysis: The relative intensities of the apo and complex peaks are used to determine the binding affinity (e.g., dissociation constant, Kd).





Click to download full resolution via product page

Workflow for studying protein-ligand interactions.

### **Conclusion and Future Directions**

The compound designated **CL-55** with CAS number 1370706-59-4 is an inhibitor of the Chlamydia trachomatis type three secretion system, not a C55-P targeting antibiotic. This technical guide has clarified its identity and mechanism of action. While a detailed SAR for analogs of **CL-55** is not yet publicly available, its unique mode of action presents a promising



avenue for the development of novel anti-chlamydial agents. Future research should focus on synthesizing and testing analogs of fluorothiazinon to establish a clear structure-activity relationship and optimize its therapeutic properties. Concurrently, the search for novel antibiotics that target the C55-P cycle remains a critical area of research in the fight against antibiotic resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dempochem.com [dempochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1370706-59-4 CAS Manufactory [m.chemicalbook.com]
- 4. CL-55 | 1370706-59-4 | Benchchem [benchchem.com]
- 5. fluorothiazinon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. fluorothiazinon | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Undecaprenyl phosphate Wikipedia [en.wikipedia.org]
- 9. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. |
  Department of Chemistry [chem.ox.ac.uk]
- 12. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]



- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-depth Technical Guide: The Structure-Activity Relationship of CL-55 Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13441390#structure-activity-relationship-of-cl-55-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com